molecular formula C10H12OS B15319177 1-(4-(Methylthio)phenyl)cyclopropan-1-ol

1-(4-(Methylthio)phenyl)cyclopropan-1-ol

Cat. No.: B15319177
M. Wt: 180.27 g/mol
InChI Key: ZTNMYRKTVLMGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS It features a cyclopropane ring attached to a phenyl group substituted with a methylthio group at the para position and a hydroxyl group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(Methylthio)benzaldehyde.

    Cyclopropanation: The key step involves the cyclopropanation of 4-(Methylthio)benzaldehyde using a suitable cyclopropanation reagent such as diazomethane or a similar compound under controlled conditions.

    Reduction: The resulting cyclopropyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and reduction processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-(Methylthio)phenyl)cyclopropanone.

    Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.

    Substitution: Formation of substituted cyclopropanols with different functional groups.

Scientific Research Applications

1-(4-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features, including the cyclopropane ring and methylthio group, contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)cyclopropan-1-ol: Similar structure but lacks the methylthio group.

    1-(4-(Ethylthio)phenyl)cyclopropan-1-ol: Similar structure with an ethylthio group instead of a methylthio group.

    1-(4-(Methoxy)phenyl)cyclopropan-1-ol: Similar structure with a methoxy group instead of a methylthio group.

Uniqueness

1-(4-(Methylthio)phenyl)cyclopropan-1-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C10H12OS/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3

InChI Key

ZTNMYRKTVLMGPE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2(CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.